molecular formula C13H26N4 B2923872 5-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-3-amine CAS No. 1856068-46-6

5-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-3-amine

Cat. No. B2923872
CAS RN: 1856068-46-6
M. Wt: 238.379
InChI Key: AIZBSDDPMHZXIL-UHFFFAOYSA-N
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Description

5-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-3-amine, commonly known as DIBMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBMA is a pyrazole derivative that has been synthesized using various methods, and its biochemical and physiological effects have been studied extensively.

Mechanism of Action

The exact mechanism of action of DIBMA is not fully understood. However, it is believed that DIBMA exerts its biological activity by interacting with specific receptors or enzymes in the body. DIBMA has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects
DIBMA has been shown to exhibit various biochemical and physiological effects. It has been shown to lower blood pressure and reduce inflammation in animal models. DIBMA has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. In addition, DIBMA has been shown to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

DIBMA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. DIBMA is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, DIBMA has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DIBMA. One area of research could focus on the development of new synthetic methods for DIBMA that are more efficient and environmentally friendly. Another area of research could focus on the identification of new biological targets for DIBMA and the development of new derivatives with improved activity. Furthermore, research could be conducted to investigate the potential applications of DIBMA in material science, such as its use as a building block in the synthesis of new organic materials.

Synthesis Methods

DIBMA can be synthesized using various methods, including the reaction of 3-amino-1-methyl-1H-pyrazole with diisobutylamine in the presence of a catalyst. Another method involves the reaction of 3,5-dichloro-1-methyl-1H-pyrazole with diisobutylamine in the presence of a base. The yield of DIBMA obtained using these methods ranges from 50% to 80%.

Scientific Research Applications

DIBMA has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. DIBMA has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

properties

IUPAC Name

5-[[bis(2-methylpropyl)amino]methyl]-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4/c1-10(2)7-17(8-11(3)4)9-12-6-13(14)15-16(12)5/h6,10-11H,7-9H2,1-5H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZBSDDPMHZXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC(=NN1C)N)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(diisobutylamino)methyl]-1-methyl-1H-pyrazol-3-amine

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